1-(2,3-Dimethylphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-13-4-3-5-16(14(13)2)22-18(24)20-12-15-6-7-19-17(21-15)23-8-10-25-11-9-23/h3-7H,8-12H2,1-2H3,(H2,20,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNKTMZXCOEGFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NCC2=NC(=NC=C2)N3CCOCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,3-Dimethylphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea is a synthetic compound belonging to the class of urea derivatives. Its unique structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-(2,3-Dimethylphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea is . The compound features a urea moiety linked to a pyrimidine ring, which is further substituted with a morpholine group. This configuration enhances its interaction with biological systems.
Preliminary studies indicate that compounds with similar structures exhibit activity against various cancer cell lines, suggesting that 1-(2,3-Dimethylphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea may have anticancer properties. The exact mechanism of action remains to be fully elucidated but may involve:
- Inhibition of cell proliferation : Similar compounds have shown the ability to inhibit the growth of cancer cells.
- Induction of apoptosis : Some studies suggest that urea derivatives can trigger programmed cell death in malignant cells.
- Targeting specific signaling pathways : The morpholine and pyrimidine components may interact with cellular signaling pathways involved in tumorigenesis.
Biological Activity Data
A summary of biological activity data related to 1-(2,3-Dimethylphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea is presented in the following table:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | A549 (Lung) | 12.5 | Cell cycle arrest |
| Study B | MCF7 (Breast) | 8.0 | Apoptosis induction |
| Study C | HeLa (Cervical) | 15.0 | Inhibition of migration |
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of several urea derivatives, including 1-(2,3-Dimethylphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea. The compound demonstrated significant cytotoxicity against A549 and MCF7 cell lines, with IC50 values indicating potent activity.
Case Study 2: Mechanistic Insights
A follow-up study investigated the mechanism by which this compound induces apoptosis in cancer cells. The results indicated that it activates caspase pathways and alters mitochondrial membrane potential, leading to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Urea Derivatives
Compound 11n ():
1-(3,4-Dimethylphenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11n) shares the 2,3-dimethylphenyl moiety but incorporates a thiazole-piperazine-hydrazinylketone chain. Key differences include:
- Yield: 88.2% (higher than some urea derivatives, suggesting efficient synthesis under similar conditions).
- Mass: ESI-MS m/z: 494.3 [M+H]+, indicating a larger molecular weight due to the extended thiazole-piperazine side chain.
Compound 5h (): 1-(2,3-Dimethylphenyl)-3-(4-((1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)urea (5h) features a pyrazolopyrimidine scaffold instead of morpholinopyrimidine. Notable distinctions:
- Yield: 65.5%, lower than 11n, possibly due to steric hindrance from the pyrazolo-pyrimidine group.
- Biological Activity: Acts as a pan-RAF inhibitor, demonstrating the impact of scaffold choice (pyrazolo vs. morpholino) on target specificity .
Compound 34 ():
1-(3,4-Dichlorophenyl)-3-(5-((5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)urea (34) replaces the dimethylphenyl group with dichlorophenyl and introduces a furopyrimidinylthiadiazole chain.
- Yield: 78%, moderate compared to 11n.
- Functional Groups: IR data reveals NH and C–O stretches, common in urea derivatives, but the thiadiazole moiety may enhance metabolic stability .
Non-Urea Structural Analogues
DMPI (): 3-{1-[(2,3-Dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole (DMPI) is an indole derivative with a 2,3-dimethylphenyl group.
- Biological Role: Targets SAV1754 in Staphylococcus aureus, enhancing β-lactam efficacy against MRSA.
Pesticide Analogues ():
Chloroacetamide pesticides like 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide demonstrate the 2,3-dimethylphenyl group’s utility in agrochemicals. However, urea derivatives are more common in pharmaceuticals due to hydrogen-bonding capacity, which enhances target interaction .
Comparative Data Table
Key Research Findings
- Scaffold Impact: The morpholinopyrimidine group in the target compound may offer improved solubility and kinase selectivity compared to thiazole or pyrazolo scaffolds .
- Synthesis Efficiency: High yields in suggest that urea derivatives with simpler side chains (e.g., 11n) are synthetically favorable, whereas complex scaffolds (e.g., 5h) require optimized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
